Chlorotris(triphenylphosphine)rhodium(I)
Overview
Description
Scientific Research Applications
Chlorotris(triphenylphosphine)rhodium(I) is used in various scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of Chlorotris(triphenylphosphine)rhodium(I) is the hydrogenation of alkenes and alkynes . It acts as a homogeneous hydrogenation catalyst, facilitating the selective hydrogenation process .
Mode of Action
This compound interacts with its targets (alkenes and alkynes) through a process known as hydrogenation . In this process, hydrogen atoms are added across the carbon-carbon double or triple bonds, converting alkenes and alkynes into alkanes .
Biochemical Pathways
The hydrogenation process catalyzed by Chlorotris(triphenylphosphine)rhodium(I) affects the alkene and alkyne biochemical pathways . The downstream effects include the production of alkanes, which are saturated hydrocarbons and are less reactive than alkenes and alkynes .
Pharmacokinetics
It’s important to note that as a catalyst, it facilitates reactions without being consumed, meaning it remains unchanged after the reaction .
Result of Action
The molecular effect of Chlorotris(triphenylphosphine)rhodium(I)'s action is the conversion of alkenes and alkynes into alkanes . On a cellular level, this can influence the structure and function of biomolecules that contain these groups.
Action Environment
The efficacy and stability of Chlorotris(triphenylphosphine)rhodium(I) can be influenced by environmental factors such as temperature and solvent. It is soluble in hydrocarbon solvents such as benzene, and more so in tetrahydrofuran or chlorinated solvents such as dichloromethane . It is stable in air .
Future Directions
Biochemical Analysis
Biochemical Properties
Chlorotris(triphenylphosphine)rhodium(I) is used as a homogeneous hydrogenation catalyst . It is used in the selective hydrogenation of alkenes and alkynes
Molecular Mechanism
The molecular mechanism of Chlorotris(triphenylphosphine)rhodium(I) is primarily through its role as a catalyst in the hydrogenation of alkenes
Preparation Methods
Chlorotris(triphenylphosphine)rhodium(I) can be synthesized by reacting rhodium(III) chloride hydrate with an excess of triphenylphosphine in ethanol . The reaction involves heating the mixture to about 30°C in the first stage, further heating to about 75°C in the second stage, and finally maintaining the temperature at 80-110°C . The product is obtained as a crystalline precipitate, which is then filtered and purified .
Chemical Reactions Analysis
Chlorotris(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.
Reductive Elimination: This reaction is the reverse of oxidative addition, where the rhodium center reduces its oxidation state by eliminating a molecule.
Substitution: This reaction involves the replacement of one ligand with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen leads to the formation of hydrogenated alkenes .
Comparison with Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I) can be compared with other similar compounds, such as:
Tris(triphenylphosphine)rhodium(I) chloride: This compound has similar catalytic properties but differs in its reactivity and selectivity.
Hydridocarbonyltris(triphenylphosphine)rhodium(I): This compound is used as a catalyst for hydroformylation of alkenes and has different reactivity compared to chlorotris(triphenylphosphine)rhodium(I).
Chlorotris(triphenylphosphine)rhodium(I) is unique due to its high selectivity and efficiency in hydrogenation reactions, making it a valuable catalyst in both research and industrial applications .
Properties
IUPAC Name |
rhodium;triphenylphosphane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERHIJABFXGRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClP3Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893902 | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Chlorotris(triphenylphosphine)rhodium(I) | |
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CAS No. |
14694-95-2 | |
Record name | Chlorotris(triphenylphosphine)rhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chlorotris(triphenylphosphine)rhodium(I) and why is it important?
A: Chlorotris(triphenylphosphine)rhodium(I), often referred to as Wilkinson's catalyst, is a coordination complex of rhodium with the formula RhCl(P(C6H5)3)3. It's a versatile homogeneous catalyst used in various organic reactions, notably hydrogenation of alkenes and alkynes. [] Its discovery marked a significant advancement in organometallic chemistry and homogeneous catalysis. []
Q2: What is the molecular formula, weight, and key spectroscopic data for Chlorotris(triphenylphosphine)rhodium(I)?
A2:
Q3: How does Chlorotris(triphenylphosphine)rhodium(I) interact with alkenes during hydrogenation?
A: The catalytic cycle begins with the dissociation of one triphenylphosphine ligand from RhCl(P(C6H5)3)3, creating a coordinatively unsaturated species. This species then undergoes oxidative addition of molecular hydrogen, followed by coordination of the alkene. [, ] Migratory insertion of the hydride to the alkene creates an alkyl complex, which then undergoes reductive elimination to release the alkane product and regenerate the catalyst. [, ]
Q4: What are some of the other reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?
A: Beyond hydrogenation, Chlorotris(triphenylphosphine)rhodium(I) catalyzes hydrosilylation of carbonyl compounds, [] hydroboration of alkenes, [] isomerization of alkenes, [] decarbonylation of aldehydes and acid chlorides, [, , ] and cross-coupling reactions. [, ]
Q5: How does the solvent affect the activity and selectivity of Chlorotris(triphenylphosphine)rhodium(I)?
A: The solvent can significantly impact the catalytic activity of Chlorotris(triphenylphosphine)rhodium(I). For example, in the selective hydrogenation of olefins in the presence of a nitro group, benzene was found to be a more suitable solvent than ethanol. [, ] This is likely due to differences in solvent coordination to the metal center and its effect on reaction intermediates. []
Q6: Are there examples of chemoselectivity in reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?
A: Yes, Chlorotris(triphenylphosphine)rhodium(I) exhibits chemoselectivity in various reactions. For instance, it selectively hydrogenates olefins in the presence of aromatic nitro groups under optimized conditions. [, ] It can also differentiate between allyl and prenyl (3-methylbut-2-enyl) ethers, isomerizing the former while leaving the latter untouched. []
Q7: What is known about the mechanism of decarbonylation reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?
A: The decarbonylation of acid chlorides by Chlorotris(triphenylphosphine)rhodium(I) involves a multi-step mechanism. Initial oxidative addition of the acid chloride to the rhodium complex forms an acyl intermediate. [, ] Subsequent alkyl migration and reductive elimination steps lead to the decarbonylated product. [, ]
Q8: What factors influence the stereochemistry of products in reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?
A: The stereochemistry of products in Chlorotris(triphenylphosphine)rhodium(I)-catalyzed reactions, such as decarbonylation, is influenced by factors like the substrate structure and reaction conditions. For instance, erythro- and threo-2,3-diphenylbutanoyl chloride yielded exclusively trans- and cis-methylstilbene, respectively, suggesting a stereospecific decarbonylation process. [, ]
Q9: Has Chlorotris(triphenylphosphine)rhodium(I) been investigated computationally, and if so, what insights have been gained?
A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of olefin hydrogenation catalyzed by Chlorotris(triphenylphosphine)rhodium(I). [] These studies provided insights into the energetics of the catalytic cycle and the structure of key intermediates.
Q10: How does the structure of Chlorotris(triphenylphosphine)rhodium(I) relate to its catalytic activity?
A: The presence of labile triphenylphosphine ligands in Chlorotris(triphenylphosphine)rhodium(I) is crucial for its catalytic activity. The dissociation of one of these ligands generates a coordinatively unsaturated species that can readily participate in oxidative addition reactions with substrates like hydrogen and acid chlorides. [, ] The steric bulk of the triphenylphosphine ligands also plays a role in controlling the selectivity of the catalyst. []
Q11: How stable is Chlorotris(triphenylphosphine)rhodium(I) under different conditions?
A: Chlorotris(triphenylphosphine)rhodium(I) is air-sensitive and oxidizes slowly in the solid state and more rapidly in solution. [] This oxidation can impact its catalytic efficacy. [] Storage at reduced temperatures under an inert atmosphere is recommended. []
Q12: What are some strategies to improve the stability or solubility of Chlorotris(triphenylphosphine)rhodium(I)?
A: While specific strategies to improve the stability or solubility of Chlorotris(triphenylphosphine)rhodium(I) weren't described in the provided papers, common approaches in organometallic chemistry include:* Ligand Modification: Employing bulky or electron-rich phosphine ligands can enhance stability.* Immobilization: Anchoring the complex onto solid supports like silica or polymers can enhance stability and recyclability. []
Q13: Are there any known substitutes or alternatives to Chlorotris(triphenylphosphine)rhodium(I) for specific applications?
A: Yes, other transition metal complexes can act as alternatives to Chlorotris(triphenylphosphine)rhodium(I) depending on the specific application. For instance, dichlorotris(triphenylphosphine)ruthenium(II) has been explored as a catalyst for the alcoholysis of diarylsilanes and hydrosilylation of carbonyl compounds. [] The choice of catalyst often depends on factors such as cost, selectivity, and reaction conditions. []
Q14: What are the analytical techniques commonly used to characterize and quantify Chlorotris(triphenylphosphine)rhodium(I)?
A: Common analytical techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 31P, and Rh NMR) for structural characterization and purity analysis. [, ]* Infrared (IR) spectroscopy for identifying functional groups and studying reaction intermediates. [, ]* X-ray crystallography for determining the solid-state structure of the complex and its derivatives. []
Q15: Are there any concerns regarding the environmental impact or degradation of Chlorotris(triphenylphosphine)rhodium(I)?
A15: While the provided papers do not directly address the environmental impact of Chlorotris(triphenylphosphine)rhodium(I), it's important to consider the potential release of rhodium, a precious metal, into the environment. Strategies to mitigate potential environmental impact include:* Catalyst Recycling: Developing methods for efficient catalyst recovery and reuse can minimize waste. * Alternative Catalysts: Exploring the use of less toxic and more readily biodegradable catalysts.
Q16: What is the historical context and significance of the discovery of Chlorotris(triphenylphosphine)rhodium(I)?
A: The discovery of Chlorotris(triphenylphosphine)rhodium(I) by Geoffrey Wilkinson in the 1960s revolutionized the field of homogeneous catalysis. [] It demonstrated the potential of well-defined transition metal complexes to act as highly active and selective catalysts for important organic transformations. This discovery paved the way for the development of numerous other homogeneous catalytic processes and earned Wilkinson the Nobel Prize in Chemistry in 1973.
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